methyl 2-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]acetate
Description
Methyl 2-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a bi-heterocyclic compound featuring a thiazole ring fused with an imine group and substituted with phenyl and methoxycarbonylmethylene moieties. Its Z-configuration at the imine bond is critical for its stereochemical stability and biological interactions. This compound belongs to the class of 3-(methoxycarbonylmethylene)isobenzofuran-1-imine derivatives, which are synthesized via catalytic oxidative carbonylation methods involving palladium catalysts, as demonstrated in analogous structures .
Properties
IUPAC Name |
methyl 2-(3-phenyl-2-phenylimino-1,3-thiazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-17(21)12-16-13-23-18(19-14-8-4-2-5-9-14)20(16)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKYTWTVBLVLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]acetate typically involves the reaction of appropriate thioamides with α-halo esters under controlled conditions. One common method involves the use of phenylthioamide and methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The thiazole ring and imine group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The phenylimino-thiazole scaffold is versatile, with substituents dictating specificity: Herbicidal activity: Electron-withdrawing groups (e.g., methoxycarbonyl) enhance phytotoxicity, as seen in . Antimicrobial activity: Bulky substituents (e.g., tert-butyl in ) may improve membrane penetration .
Research Findings and Implications
Synthetic Accessibility : The target compound can likely be synthesized via PdI₂/KI-catalyzed oxidative carbonylation, a method validated for analogous imine-thiazole hybrids . This method offers regioselectivity and scalability.
Structure-Activity Relationships (SAR): The (2Z)-configuration stabilizes the imine-thiazole conjugation, enhancing interaction with biological targets . Substitution at the 4-position of the thiazole ring (e.g., methoxycarbonylmethylene vs. tert-butyl phenol) modulates lipophilicity and target affinity .
Potential Applications: Agrochemicals: The herbicidal activity of ’s compound suggests the target compound could be optimized for weed control . Pharmaceuticals: Thiazole-imine hybrids are explored as kinase inhibitors and antimicrobials, aligning with trends in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
